molecular formula C17H16N2O B3058252 Conformer A CAS No. 88629-08-7

Conformer A

Cat. No.: B3058252
CAS No.: 88629-08-7
M. Wt: 264.32 g/mol
InChI Key: XFGLBBQXQQOWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conformer A refers to a specific spatial arrangement of a molecule that can be interconverted by rotation around single bonds. Conformers are a type of stereoisomer, which means they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This compound is particularly significant in the study of molecular dynamics and structural biology due to its unique spatial configuration.

Scientific Research Applications

Conformer A has a wide range of applications in scientific research, including:

    Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Important in understanding protein-ligand interactions and enzyme catalysis.

    Medicine: Plays a role in drug design and the development of pharmaceuticals by providing insights into the bioactive conformations of drug molecules.

    Industry: Utilized in the development of new materials and the optimization of industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Conformer A typically involves the synthesis of the parent molecule followed by the isolation of the desired conformer through various techniques such as crystallization, chromatography, or computational methods. The synthetic routes depend on the specific molecule , but generally involve standard organic synthesis techniques such as nucleophilic substitution, electrophilic addition, or condensation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve high-throughput screening and automated synthesis platforms to generate and isolate the desired conformer. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of the conformer.

Chemical Reactions Analysis

Types of Reactions: Conformer A can undergo various chemical reactions depending on its functional groups and overall structure. Common reactions include:

    Oxidation: Involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the molecule.

Common Reagents and Conditions: The specific reagents and conditions used for these reactions vary widely. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products: The major products formed from these reactions depend on the nature of this compound and the specific reaction conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Conformer A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism depends on the structure of this compound and its binding affinity to the target molecules. Computational methods and experimental techniques such as X-ray crystallography and molecular docking studies are often used to elucidate these mechanisms.

Comparison with Similar Compounds

  • Conformer B
  • Conformer C
  • Structural isomers with similar functional groups

Properties

IUPAC Name

2,2-dimethyl-5-phenyl-1H-1,4-benzodiazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-17(2)16(20)18-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)19-17/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGLBBQXQQOWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N=C(C2=CC=CC=C2N1)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321752
Record name Conformer A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88629-08-7
Record name Conformer A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Conformer A
Reactant of Route 2
Conformer A
Reactant of Route 3
Reactant of Route 3
Conformer A
Reactant of Route 4
Conformer A
Reactant of Route 5
Conformer A
Reactant of Route 6
Reactant of Route 6
Conformer A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.